4-Methylisoindoline is classified as a heterocyclic compound, specifically an isoindoline derivative. It can be sourced from natural products or synthesized through various organic reactions. Its classification falls under the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 4-Methylisoindoline can be achieved through several methods, primarily involving the cyclization of suitable precursors. One common synthetic route involves the reduction of 4-methyl-1H-isoindole-1,3(2H)-dione using reducing agents such as borane-tetrahydrofuran complex. The reaction typically occurs in tetrahydrofuran at temperatures ranging from 20 to 60 degrees Celsius. Following this, the product may undergo acid treatment with hydrogen chloride in a solvent mixture to yield high-purity 4-Methylisoindoline suitable for further applications .
Another approach includes the use of continuous flow reactors for industrial production, which enhances yield and efficiency by optimizing reaction conditions and minimizing by-products.
The molecular structure of 4-Methylisoindoline features a methyl group attached to the nitrogen atom of the isoindoline ring system. The structural formula can be represented as follows:
This indicates that the compound consists of nine carbon atoms, eleven hydrogen atoms, and one nitrogen atom. The molecular weight is approximately 135.19 g/mol. The arrangement of atoms provides distinct electronic properties conducive to various chemical reactions.
4-Methylisoindoline participates in several chemical reactions:
These reactions are crucial for synthesizing complex organic molecules and exploring new derivatives with enhanced biological activities.
4-Methylisoindoline exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations .
4-Methylisoindoline has potential applications in medicinal chemistry, particularly in drug development. Its structural similarity to other biologically active compounds suggests that it may possess pharmacological properties worth exploring. Research indicates possible uses in:
Further studies are necessary to fully understand its capabilities and expand its applications in science and industry .
Isoindoline represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and five-membered ring containing one nitrogen atom. Its derivatives exhibit remarkable structural versatility, enabling interactions with diverse biological targets. The reduced isoindoline system (1,3-dihydro-2H-isoindole) provides enhanced stability compared to its aromatic isoindole counterpart, making it particularly valuable for pharmaceutical development. Within this chemical class, 4-methylisoindoline—where a methyl group occupies the fourth position of the isoindoline ring—has garnered significant attention due to its unique physicochemical and steric properties that influence target binding, metabolic stability, and pharmacokinetic profiles [1] [7].
The journey of isoindoline derivatives from chemical curiosities to therapeutic agents spans over a century. Early interest emerged from the structural resemblance of isoindoline to biologically active indole alkaloids, yet its distinct electronic configuration offered novel pharmacological opportunities. The mid-20th century marked a pivotal period with the serendipitous discovery of thalidomide (containing a phthalimide subunit, a formal oxidation product of isoindoline), which despite its tragic teratogenicity, demonstrated immunomodulatory properties that spurred further research [1]. Subsequent optimization yielded clinically significant analogs: lenalidomide (approved 2004) and pomalidomide (approved 2013) for multiple myeloma, showcasing the therapeutic potential of isoindoline-derived architectures [1].
Parallel developments identified isoindoline motifs in natural products with potent bioactivities. Staurosporine (isolated 1977), an indolocarbazole alkaloid incorporating an oxidized isoindole subunit, emerged as a nanomolar-potency protein kinase inhibitor (IC~50~ 1-20 nM). Though its lack of selectivity limited direct clinical use, it became a vital pharmacological tool and inspired semisynthetic derivatives like midostaurin, now used in acute myeloid leukemia [1]. Fungal metabolites further expanded the scope, yielding over 170 isoindolinone derivatives (e.g., the fibrinolytic agent SMTP-7/orniplabin) with diverse anti-inflammatory, antiviral, and anticancer activities [7]. These historical milestones underscore the isoindoline scaffold’s capacity for generating bioactive molecules targeting critical disease pathways.
Table 1: Evolution of Key Isoindoline-Containing Pharmacophores
Era | Compound | Structural Class | Therapeutic Significance |
---|---|---|---|
Pre-1980 | Thalidomide | Phthalimide | Sedative (withdrawn due to teratogenicity) |
1977 | Staurosporine | Indolocarbazole (contains oxidized isoindole) | Prototype protein kinase inhibitor (nanomolar potency) |
1982 | 6-Methoxy-2,5-dimethyl-2H-isoindole-4,7-dione | Natural isoindole | First isolated natural isoindole (antimicrobial) |
2004 | Lenalidomide | Aminoglutarimide-substituted isoindolinone | Multiple myeloma treatment |
2013 | Pomalidomide | Aminoglutarimide-substituted isoindolinone | Multiple myeloma treatment |
2020s | SMTP-7 (Orniplabin) | Fungal triprenyl phenol isoindolinone | Fibrinolytic agent (stroke treatment in development) |
The introduction of a methyl group at the C4 position of the isoindoline scaffold (4-methylisoindoline) represents a strategic structural modification with profound implications for drug design. The methyl group is the most prevalent substituent in small-molecule drugs (>80% contain at least one), primarily due to its ability to finely tune molecular properties without substantially increasing molecular weight (ΔMW = 14 g/mol) or lipophilicity (ΔclogP ≈ 0.5) [3]. This contrasts sharply with bulkier groups like trifluoromethyl (ΔMW = 68 g/mol, ΔclogP ≈ 0.9), which can adversely impact drug-likeness.
The C4-methyl group exerts multifaceted effects:
Table 2: Impact of Methyl Substitution on Key Isoindolinone Pharmacophores
Parent Compound | Biological Target/Activity | Effect of Methyl Group Installation | Key Outcome |
---|---|---|---|
PLD2 Inhibitor Lead | Phospholipase D2 (PLD2) | Addition of methyl group at critical position | 590-fold potency increase (IC~50~: 11,800 nM → 20 nM); Minimal lipophilicity increase (ΔclogP=0.36) |
PD172938 | Dopamine D4 Receptor | Methylation at C3 position (analogous to C4 in reduced isoindoline) | Enhanced receptor selectivity profile; Improved metabolic stability (theoretical) |
Pazinaclone | Benzodiazepine Receptor Agonist | Methylation at C3 position | Potential conversion from agonist to antagonist; Modified pharmacokinetic profile (theoretical) |
Understanding the distinct attributes of 4-methylisoindoline requires comparison with structurally related heterocycles prevalent in drug discovery. Each scaffold offers unique spatial, electronic, and functional group display properties:
Compared to Indoline/Indole: Indoline (2,3-dihydroindole) features a benzene fused to a saturated five-membered ring containing nitrogen, resembling isoindoline. However, the connectivity differs: In indoline/indole, the nitrogen is adjacent to the fusion bond (benzo[b]pyrrole), whereas isoindoline is a benzo[c]pyrrole with nitrogen ortho to the fusion. This positional isomerism drastically alters dipole moments, electron distribution, and the spatial presentation of substituents. The 4-methyl group in isoindoline projects differently relative to the nitrogen lone pair compared to methyl substituents in indoline positions, impacting target binding geometries.
Compared to Isoindolinone: Isoindolinones (1,3-dihydro-2H-isoindol-2-ones) feature a carbonyl group at the 2-position, converting the nitrogen to a secondary amide. This significantly increases hydrogen-bonding acceptor/donor capacity but reduces nitrogen basicity compared to the amine-like nitrogen in isoindoline. The 4-methyl substitution in reduced isoindoline systems offers greater conformational flexibility around the nitrogen compared to the planar, conjugated isoindolinone system. Bioactive isoindolinones like (S)-PD172938 (dopamine D4 ligand) and Pazinaclone (benzodiazepine receptor agonist) benefit from the rigid, planar scaffold for receptor insertion [3]. Introducing a methyl group onto their quaternary center (e.g., creating 3-methyl-PD172938) is synthetically challenging but can enhance receptor affinity or modify functional activity (e.g., converting agonists to antagonists) via the "magic methyl" effect [3].
Compared to Oxindoles: Oxindoles (e.g., 3-(4-substituted benzylidene) derivatives) are constitutional isomers of isoindolinones, with the carbonyl positioned at the 2-position of an indoline (benzo[b]pyrrole) framework. This results in a distinct dipole orientation and hydrogen-bonding profile. Oxindoles are prominent kinase inhibitors (e.g., sunitinib), often engaging targets through conserved hinge-binding motifs. The solid-state packing of substituted oxindoles is heavily influenced by N-H···O=C hydrogen-bonded dimers and edge-to-face aryl interactions [2]. In contrast, 4-methylisoindoline lacks inherent strong hydrogen-bond donors/acceptors beyond the secondary amine, relying more on van der Waals interactions and cation-π binding facilitated by its methyl group and aromatic face.
Table 3: Comparative Analysis of 4-Methylisoindoline and Key Related Heterocyclic Scaffolds
Scaffold | Key Structural Features | Exemplary Bioactive Compounds | Distinct Attributes vs. 4-Methylisoindoline |
---|---|---|---|
4-Methylisoindoline | Benzo[c]pyrrole with methyl at C4; Secondary amine nitrogen | (Under investigation as building block) | Reference scaffold: Flexible non-planar amine; Moderate H-bond donor capacity; Methyl enhances lipophilic occupancy |
Indoline/Indole | Benzo[b]pyrrole (reduced or aromatic) | Reserpine (indole); Roxindole (indoline derivative) | Positional isomerism alters dipole, electron density & substituent projection; Indole N-H is less basic |
Isoindolinone | Benzo[c]pyrrol-2-one; Planar conjugated lactam | (S)-PD172938 (D4 ligand), Pazinaclone (anxiolytic) | Lactam carbonyl enables strong H-bonding; Planar conformation; Methylation at quaternary center is synthetically complex |
Oxindole | Benzo[b]pyrrol-2-one; Non-isomeric with isoindolinone | Sunitinib (kinase inhibitor), Nintedanib | Constitutional isomer of isoindolinone; Different H-bonding dimerization in solid state; Often targets kinases |
The emergence of 4-methylisoindoline as a distinct scaffold is underscored by synthetic accessibility (CAS # 739365-30-1 for base; 1956331-04-6 for hydrochloride salt [5] [6]) and its potential for diversification via N-alkylation, electrophilic aromatic substitution, or metal-catalyzed cross-coupling. Its balanced lipophilicity and the steric guidance offered by the 4-methyl group make it a compelling template for designing modulators of targets where related heterocycles have shown promise—particularly GPCRs (e.g., dopamine receptors), epigenetic regulators, and kinases. Future directions involve leveraging modern C-H functionalization techniques to efficiently decorate this scaffold and probing its performance in fragment-based drug discovery campaigns.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7